molecular formula C24H29N3O6 B12778930 Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate CAS No. 112857-89-3

Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate

Cat. No.: B12778930
CAS No.: 112857-89-3
M. Wt: 455.5 g/mol
InChI Key: JSHAEPSAOKFEMQ-UHFFFAOYSA-N
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Description

Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate is a complex organic compound with a unique structure that includes an indole ring, a benzamide group, and a tert-butylamino propoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzamide group and the tert-butylamino propoxy side chain. The final step involves the formation of the ethanedioate salt.

    Indole Derivative Preparation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzamide Group Introduction: The benzamide group can be introduced through the reaction of the indole derivative with benzoyl chloride in the presence of a base such as pyridine.

    tert-Butylamino Propoxy Side Chain Addition: The tert-butylamino propoxy side chain can be added through nucleophilic substitution reactions, where the indole derivative reacts with a tert-butylamino propyl halide.

    Ethanedioate Salt Formation: The final compound is obtained by reacting the intermediate product with oxalic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole ring and the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to modulation of biological activities. The benzamide group can enhance binding affinity and specificity, while the tert-butylamino propoxy side chain can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(1,1-dimethylethyl): Similar structure but lacks the indole ring and ethanedioate salt.

    Indole-3-acetic acid: Contains the indole ring but differs in the side chains and functional groups.

    N-tert-Butylbenzamide: Similar benzamide group but lacks the indole ring and ethanedioate salt.

Uniqueness

Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate is unique due to its combination of an indole ring, benzamide group, and tert-butylamino propoxy side chain, which confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

112857-89-3

Molecular Formula

C24H29N3O6

Molecular Weight

455.5 g/mol

IUPAC Name

2-[3-(tert-butylamino)propoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid

InChI

InChI=1S/C22H27N3O2.C2H2O4/c1-22(2,3)24-13-7-15-27-20-11-5-4-8-17(20)21(26)25-19-10-6-9-18-16(19)12-14-23-18;3-1(4)2(5)6/h4-6,8-12,14,23-24H,7,13,15H2,1-3H3,(H,25,26);(H,3,4)(H,5,6)

InChI Key

JSHAEPSAOKFEMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.C(=O)(C(=O)O)O

Origin of Product

United States

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